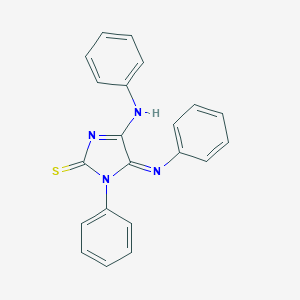
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione (PBIT) is a chemical compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals and materials science. PBIT is a member of the imidazolidine-2-thione family of compounds, which are known for their diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit antiviral, antibacterial, and anticancer properties. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been investigated for its use in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit strong binding affinity towards metal ions such as copper, cobalt, and nickel. The coordination complexes formed between 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione and metal ions have been shown to exhibit a variety of biological and chemical properties, such as catalytic activity and antimicrobial activity.
Biochemical and Physiological Effects
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit a variety of biochemical and physiological effects, including antiviral, antibacterial, and anticancer properties. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer cells. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has also been shown to exhibit antiviral properties against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its versatility. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be easily synthesized using a variety of methods, and it can be used in a wide range of applications. Additionally, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione exhibits strong binding affinity towards metal ions, which makes it useful in catalysis and other chemical reactions. However, one limitation of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its potential toxicity. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit cytotoxicity towards certain types of cells, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. One area of research that has received significant attention is the development of new materials based on 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit unique properties that make it useful in the development of new materials, such as polymers and nanomaterials. Another area of research that has potential for future development is the use of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in catalysis. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit catalytic activity towards a variety of reactions, and further research may lead to the development of new catalysts based on 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. Finally, the potential use of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in the treatment of various diseases, such as cancer and viral infections, is an area of research that may lead to significant advances in the field of medicine.
Métodos De Síntesis
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be synthesized through a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a catalyst. Another method involves the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a base. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can also be synthesized through the reaction of 2-mercaptobenzimidazole with an aldehyde and an amine in the presence of a reducing agent.
Propiedades
Nombre del producto |
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione |
|---|---|
Fórmula molecular |
C21H16N4S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-anilino-1-phenyl-5-phenyliminoimidazole-2-thione |
InChI |
InChI=1S/C21H16N4S/c26-21-24-19(22-16-10-4-1-5-11-16)20(23-17-12-6-2-7-13-17)25(21)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
Clave InChI |
JNLPISNKOBIBJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)
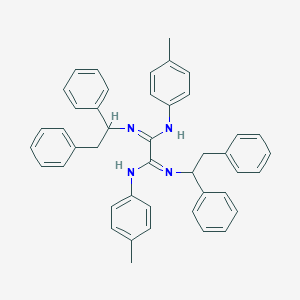
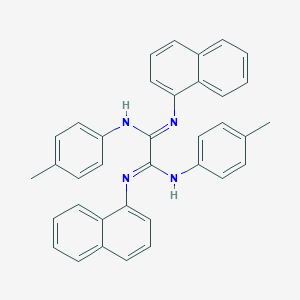
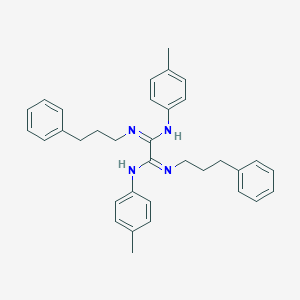
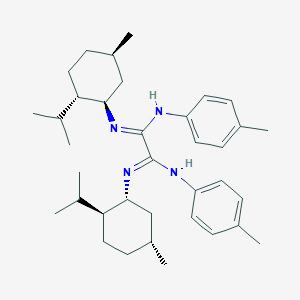
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
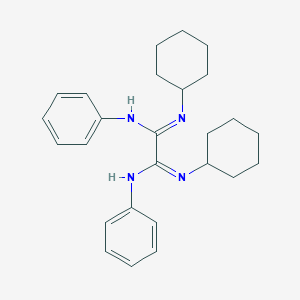
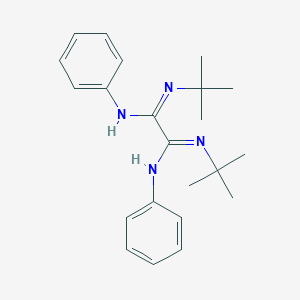
![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)